5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ) is a novel ligand synthesized by reacting 5-chloromethyl-8-hydroxyquinoline (CMQ) hydrochloride with flunidazole []. Transition metal chelates of FHQ, including Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+, have been prepared and characterized []. These metal chelates, along with the FHQ ligand itself, have been investigated for their antifungal activity against plant pathogens [].
K-604 is a potent, water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) []. It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates significantly improved aqueous solubility and oral absorption compared to its predecessor compound []. K-604 has been identified as a clinical candidate for treating diseases involving ACAT-1 overexpression [].
This series of novel benzimidazole derivatives exhibits potent urease inhibition activity, surpassing the inhibitory potential of standard inhibitors like thiourea and hydroxyurea []. These compounds demonstrated promising potential for combating ureolytic bacterial infections by effectively targeting the urease enzyme []. Cytotoxicity evaluations using the MTT assay on the NIH-3T3 cell line revealed favorable safety profiles for these derivatives [].
This compound, crystallizing as a methanol monosolvate, serves as a probe in a fluorescence polarization-based competition binding assay []. Its structure comprises an almost planar isobenzofuran fused-ring system nearly perpendicular to the central xanthene ring system []. The presence of an intramolecular C—F⋯π contact influences the molecule's conformation [].
Relevance:
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone
Compound Description:
This compound, structurally characterized by X-ray crystallography, exhibits an almost perpendicular orientation between the imidazole and fluorophenyl rings, with a dihedral angle of 87.50(4)° []. The crystal packing reveals stacked molecules linked by intermolecular C—H⋯N hydrogen bonds along the c-axis [].
This quinoline derivative acts as an aromatase inhibitor and has been evaluated in vivo for its potential in treating endocrine-responsive breast cancer []. It demonstrates comparable inhibitory potency to letrozole in reducing androstenedione-induced uterine hypertrophy []. Importantly, unlike letrozole, this compound does not significantly affect aldosterone or cortisol serum concentrations, indicating greater selectivity for aromatase inhibition [].
This novel compound, synthesized via Claisen-Schmidt condensation, is a chalcone derivative designed to combat Aspergillus fumigatus, the causative agent of pulmonary aspergillosis []. The incorporation of both imidazole and chalcone pharmacophores makes this compound a promising candidate for investigating antifungal properties against Aspergillus and other pathogenic fungi [].
This compound, crystallized as its hydrochloride salt, is structurally analogous to a fluorinated counterpart, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate []. The structural comparison between these two salts provides insights into the impact of fluorine substitution on their physicochemical properties [].
This compound is synthesized through a multistep process involving hydrogenation and N-alkylation reactions []. The synthesis strategy highlights the versatility of chemical transformations in accessing complex molecules with potential therapeutic value [].
This compound, specifically its crystalline hydrochloride salt, has demonstrated potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes []. The specific salt form highlights the importance of salt selection in drug development to optimize solubility, bioavailability, and other physicochemical properties crucial for therapeutic efficacy [].
Basimglurant is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), showing promise in treating psychiatric disorders like depression, fragile X syndrome, anxiety, and obsessive-compulsive disorders []. It exhibits favorable pharmacokinetic properties and a good safety profile in preclinical studies, leading to its advancement to phase II clinical trials for depression and fragile X syndrome [].
This compound represents a novel piperazine-1-yl-1H-indazole derivative synthesized through a straightforward and efficient method []. The compound's structure has been thoroughly characterized using spectral analysis, and molecular docking studies have provided insights into its potential interactions with biological targets [].
Relevance:
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description:
These two compounds are potent aromatase inhibitors that structurally resemble both second- and third-generation nonsteroidal aromatase inhibitors []. Their propeller-shaped molecular structures, confirmed through quantum mechanical calculations, contribute to their inhibitory potency by facilitating hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate binding site [].
Relevance:
N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl))-2-(4-arylpiperazin-1-yl) and N-(5-nitrothiazol-2-yl)-2-(4-arylpiperazin-1-yl) derivatives
Compound Description:
These derivatives, along with novel 1-(2,5-dimethoxybenzyl)-4-arylpiperazines, have been synthesized and evaluated for their antioxidant capacity and biological activities, including interactions with MAO, ChE, and selected GPCRs []. Some of these compounds exhibit low-micromolar affinities for the tested proteins, highlighting their potential as multi-target ligands []. Notably, certain derivatives demonstrated impressive antioxidant potential, exceeding the activity of ferulic acid, a standard antioxidant [].
This compound, a former antiasthma drug candidate, was synthesized using a novel palladium-catalyzed carbon-sulfur bond formation method based on a modified Migita reaction []. This optimized process offers significant yield advantages over previous multi-step procedures, demonstrating its practical application in large-scale drug synthesis [].
DDO7232 is a potent Nrf2/ARE inducer that effectively ameliorates DSS-induced murine colitis and protects NCM460 cells from oxidative stress by activating the ERK1/2 signaling pathway []. This compound's therapeutic potential in inflammatory bowel disease highlights the importance of targeting the Nrf2/ARE pathway [].
Relevance:
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol
Compound Description:
X-ray crystallographic analysis revealed that the imidazole and fluorophenyl rings in this compound are nearly coplanar, with a dihedral angle of 1.30(4)° []. Intermolecular O—H⋯N hydrogen bonds link the molecules into chains along the b-axis in the crystal structure [].
Relevance:
Compound Description:
This series of compounds comprises four distinct derivatives with various aryl substituents on the piperazine ring, including methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl []. These derivatives have been characterized using spectroscopic techniques (FTIR, 1H NMR, LC-MS) and single-crystal X-ray diffraction to elucidate their molecular and crystal structures []. The presence of intra- and intermolecular interactions, like C-H…N hydrogen bonds and C-H…O, C-H…F, C-H…π, and π…π interactions, significantly influences their supramolecular architectures [].
LDK1229 is a novel cannabinoid CB1 receptor inverse agonist belonging to the benzhydryl piperazine analog class []. It demonstrates high selectivity for CB1 over CB2 receptors with a Ki value of 220 nM []. LDK1229 effectively antagonizes CB1's basal G protein coupling activity and promotes its cell surface localization, consistent with inverse agonist behavior []. While exhibiting similar receptor interactions as the first-generation CB1 inverse agonist rimonabant (SR141716A), LDK1229's distinct benzhydryl piperazine scaffold offers new avenues for developing peripherally active CB1 inverse agonists with potentially fewer central nervous system side effects [].
The crystal structure of this compound reveals the imidazole ring adopting various dihedral angles concerning the 4-fluorophenyl, pyridine, and phenyl rings []. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen-bonding interactions between amide groups of neighboring molecules [].
This compound is known to bind to the N-terminal bromodomain of the human bromodomain-containing protein BRD2 []. This interaction highlights the compound's potential as an epigenetic modulator by targeting bromodomains, which are protein modules recognizing acetylated lysine residues on histones and other proteins [].
Relevance:
Compound Description:
AZ-853 and AZ-861 are two novel imidazopurine-2,4-dione derivatives designed as potential antidepressants targeting the serotonin 5-HT1A receptor []. They differ structurally only by the position of a single substituent (fluorine vs. trifluoromethyl) on the phenyl ring attached to the piperazine moiety []. Despite this subtle difference, they exhibit distinct pharmacological and pharmacokinetic properties, as well as side-effect profiles []. AZ-861 shows stronger agonistic action on the 5-HT1A receptor, while AZ-853 demonstrates a more potent antidepressant-like effect in vivo due to better brain penetration []. AZ-853 also displays a stronger α1-adrenolytic effect, leading to decreased systolic blood pressure and weight gain in mice, whereas AZ-861 does not []. Both compounds induce mild sedation and lipid metabolism disturbances after repeated administration without affecting blood glucose levels [].
Compound 9 belongs to a series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione synthesized and evaluated for their potential as antidepressants []. It showed potent binding affinity for serotonin (5-HT1A/5-HT7) receptors and weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) []. In vivo studies in mice demonstrated its potential antidepressant-like effects in the forced swim test and anxiolytic effects surpassing diazepam []. Further characterization included lipophilicity and metabolic stability assessments [].
This compound's crystal structure, containing two independent molecules (A and B) in the asymmetric unit, reveals a three-dimensional network stabilized by intermolecular N—H⋯O hydrogen bonds, π–π interactions between pyridine and phenyl rings, and intramolecular N—H⋯F hydrogen bonds []. The imidazole ring shows specific dihedral angles relative to the 4-fluorophenyl and pyridine rings []. Interestingly, molecule A exhibits disorder in the methyl group [].
The crystal structure of this compound, crystallizing as a dihydrate, reveals a three-dimensional network formed by intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds involving water molecules and the organic compound []. The imidazole ring system is not coplanar with either the 4-fluorophenyl ring (dihedral angle of 24.9(2)°) or the pyridine ring (dihedral angle of 72.24(8)°) [].
The crystal structure of this compound reveals a three-dimensional network stabilized by π–π interactions between the imidazole and tetrazole rings, as well as bifurcated N—H⋯(N,N) hydrogen bonding and C—H⋯F interactions []. The dihedral angles between the imidazole ring and the 4-fluorophenyl and tetrazolopyridine rings are also reported [].
Relevance:
Compound Description:
HSBAN and HSBAI are two new halogenated azo-Schiff base ligands synthesized in a two-step process []. These ligands were used to prepare divalent transition metal ion complexes (Co, Ni, Cu, Cd, and Hg) []. Characterization of the ligands and complexes was achieved using various techniques, including mass spectrometry, FT-IR, 1H NMR, UV-Visible spectroscopy, elemental microanalysis, atomic absorption, electrical conductivity, and magnetic susceptibility measurements [].
Relevance:
[Ir(fpmi)2(pyim)] (1)
Compound Description:
[Ir(fpmi)2(pyim)] (1), where fpmi = 1-(4-fluorophenyl)-3-methylimdazolin-2-ylidene-C,C2' and pyim = 2-(1H-imidazol-2-yl)pyridinato, is a blue-emitting iridium(iii) complex that has been studied using density functional theory (DFT) and time-dependent DFT (TDDFT) methods to investigate its potential as a phosphorescent material for organic light-emitting diodes (OLEDs) []. The computational studies focused on understanding the complex's geometrical and electronic structures, optoelectronic properties, and phosphorescence efficiencies [].
4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine is a newly designed and synthesized DAHC-type ligand (ligand with two kinds of aromatic heterocyclic center). The crystal structure of this ligand has been determined []. This ligand was synthesized as a component of metal-chelate complexes for potential use in OLEDs due to its strong fluorescence and carrier transporting capabilities [].
Relevance:
Compound Description:
This compound, a 2-arylazolylchromone, has shown the highest tumor specificity among a series of tested compounds, comparable to 5-fluorouracil and doxorubicin []. It exerts cytostatic growth inhibition and causes cell cycle arrest in the G2+M phase without affecting the G1 phase [].
Relevance:
Compound Description:
These three compounds belong to a series of dithiocarbamate derivatives containing thiazole or benzothiazole rings that were synthesized and evaluated for their antimicrobial activity []. Compounds B12, A18, and A21 displayed significant antimicrobial activity against 12 different
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.